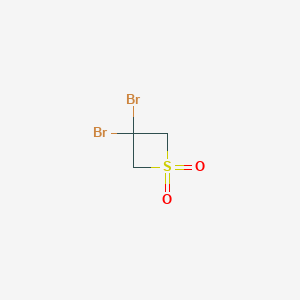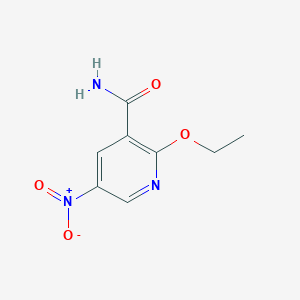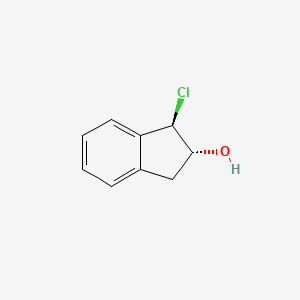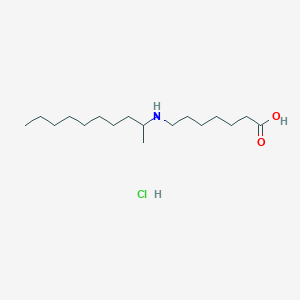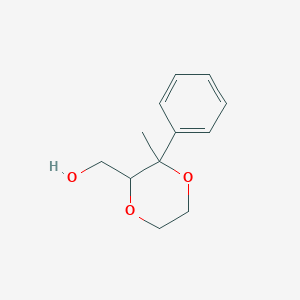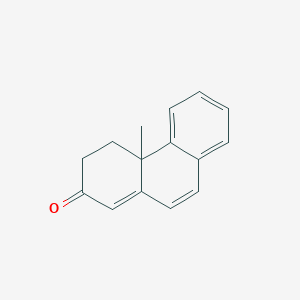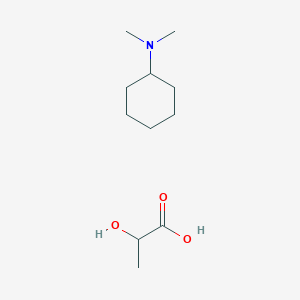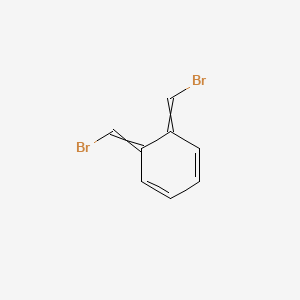![molecular formula C13H18ClNO2 B14600324 [2-(3-Butoxyphenyl)ethyl]carbamyl chloride CAS No. 59732-12-6](/img/structure/B14600324.png)
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of carbamoyl chloride, featuring a butoxyphenyl group attached to the ethyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Butoxyphenyl)ethyl]carbamyl chloride typically involves the reaction of [2-(3-butoxyphenyl)ethyl]amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
[ \text{[2-(3-Butoxyphenyl)ethyl]amine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process includes rigorous monitoring of reaction parameters such as temperature, pressure, and phosgene concentration to optimize yield and minimize risks.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form [2-(3-butoxyphenyl)ethyl]amine and hydrochloric acid.
Condensation Reactions: It can react with amines or alcohols to form ureas or carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation Reactions: Requires the presence of a base such as triethylamine (TEA) to facilitate the reaction.
Major Products
Nucleophilic Substitution: Formation of azides or nitriles.
Hydrolysis: Formation of [2-(3-butoxyphenyl)ethyl]amine.
Condensation Reactions: Formation of ureas or carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(3-Butoxyphenyl)ethyl]carbamyl chloride is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity allows for the modification of polymer backbones, enhancing material properties.
Mecanismo De Acción
The mechanism of action of [2-(3-Butoxyphenyl)ethyl]carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity underlies its utility in forming various derivatives through substitution and condensation reactions.
Comparación Con Compuestos Similares
Similar Compounds
[2-(3-Butoxyphenyl)ethyl]amine: The parent amine from which the carbamyl chloride is derived.
[2-(3-Butoxyphenyl)ethyl]carbamate: A derivative formed through the reaction with alcohols.
[2-(3-Butoxyphenyl)ethyl]urea: A derivative formed through the reaction with amines.
Uniqueness
What sets [2-(3-Butoxyphenyl)ethyl]carbamyl chloride apart from its similar compounds is its high reactivity due to the presence of the carbamyl chloride group. This makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications in chemistry, biology, and industry.
Propiedades
Número CAS |
59732-12-6 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
N-[2-(3-butoxyphenyl)ethyl]carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-9-17-12-6-4-5-11(10-12)7-8-15-13(14)16/h4-6,10H,2-3,7-9H2,1H3,(H,15,16) |
Clave InChI |
ACOLZFFZKVFMQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)CCNC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)


